molecular formula C9H6BrNOSe B14243772 3-Bromo-1-benzoselenophene-2-carboxamide CAS No. 215113-52-3

3-Bromo-1-benzoselenophene-2-carboxamide

Cat. No.: B14243772
CAS No.: 215113-52-3
M. Wt: 303.02 g/mol
InChI Key: LOJIQBMRBZBRQA-UHFFFAOYSA-N
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Description

3-Bromo-1-benzoselenophene-2-carboxamide is a selenium-containing heterocyclic compound featuring a benzoselenophene core substituted with a bromine atom at position 3 and a carboxamide group at position 2.

Properties

CAS No.

215113-52-3

Molecular Formula

C9H6BrNOSe

Molecular Weight

303.02 g/mol

IUPAC Name

3-bromo-1-benzoselenophene-2-carboxamide

InChI

InChI=1S/C9H6BrNOSe/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12)

InChI Key

LOJIQBMRBZBRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C([Se]2)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of Benzoselenophene Scaffold

Ring Formation via Cyclization

The benzoselenophene core is typically constructed through cyclization reactions. A representative approach involves:

  • Aldol Condensation : 2-Fluorobenzaldehyde reacts with dimethyldiselenide in the presence of dithiothreitol (DTT) under basic conditions to form 2-(methylselanyl)benzaldehydes.
  • Nucleophilic Displacement : The selenide intermediate undergoes nucleophilic substitution with ethyl bromoacetate, followed by aldol cyclization to yield ethyl benzoselenophene-2-carboxylate.

Example Reaction :
$$
\text{2-Fluorobenzaldehyde} + (\text{CH}3)2\text{Se}_2 \xrightarrow{\text{DTT, Base}} \text{Benzoselenophene-2-carboxylate}
$$

Bromination at Position 3

Directed Bromination Strategies

Bromination is achieved using electrophilic brominating agents. Key methods include:

  • N-Bromosuccinimide (NBS) : In chloroform/acetic acid, NBS selectively brominates the benzoselenophene scaffold at position 3.
  • Copper(I) Bromide-Mediated Bromination : For sterically hindered substrates, CuBr in dimethylformamide (DMF) enables regioselective bromination.

Optimized Conditions :

Brominating Agent Solvent Temperature Yield
NBS CHCl$$_3$$/AcOH 0–20°C 85–92%
CuBr DMF 80°C 78%

Carboxamide Functionalization

Amide Bond Formation

The carboxylic acid intermediate (3-bromo-1-benzoselenophene-2-carboxylic acid) is converted to the carboxamide via coupling reagents:

Activation with Carbodiimides
  • Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt).
  • Mechanism : Formation of an active ester intermediate, followed by nucleophilic attack by ammonia or amines.

Procedure :

  • Dissolve 3-bromo-1-benzoselenophene-2-carboxylic acid (1 eq) in anhydrous dichloromethane.
  • Add DCC (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 minutes.
  • Introduce aqueous ammonia (2 eq), warm to room temperature, and stir for 12 h.
  • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 88–92%.

Uranium/Guanidinium-Based Coupling
  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA).
  • Advantage : Reduced epimerization and side reactions.

Conditions :

Coupling Reagent Base Solvent Time Yield
HATU DIPEA MeCN 3 h 90%
TBTU Triethylamine DMF 6 h 85%

Alternative Routes

Reductive Amination of Aldehydes

For analogs with modified substituents, reductive amination of benzoselenophene-2-carbaldehydes is employed:

  • Synthesize aldehyde via oxidation of hydroxymethyl intermediates.
  • React with ammonia under hydrogen gas (H$$_2$$) and palladium catalysis.

Limitation : Lower yields (60–70%) due to competing reduction of the selenophene ring.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.65 (s, 1H, CONH$$2$$), 7.82–7.75 (m, 2H, aromatic), 7.50 (d, $$J = 8.1$$ Hz, 1H, aromatic).
  • $$^{13}$$C NMR : 163.5 (C=O), 148.3 (C-Br), 129.8–117.3 (aromatic carbons).
  • HRMS : m/z 303.8644 [M–H]$$^-$$ (calc. 303.8643).

Challenges and Optimization

Key Considerations

  • Selenium Toxicity : Use sealed systems and PPE to handle selenide intermediates.
  • Regioselectivity : Directed bromination requires careful control of reaction stoichiometry.
  • Amide Hydrolysis : Avoid aqueous workup at high pH to prevent decomposition of the carboxamide.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzoselenophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Differences :

  • Core Heteroatom : Replaces selenium with sulfur in the benzothiophene ring, reducing atomic radius and polarizability.
  • Substituents : Features a 3-methoxyphenyl group attached to the carboxamide nitrogen, enhancing lipophilicity compared to the unsubstituted carboxamide in the target compound.
  • Molecular Formula: C₁₆H₁₂BrNO₂S (vs. C₉H₆BrNOSe for the selenophene analog).
Property This compound 3-Bromo-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
Molecular Formula C₉H₆BrNOSe C₁₆H₁₂BrNO₂S
Functional Groups Bromine, carboxamide Bromine, carboxamide, methoxyphenyl
Electronic Effects Selenium enhances π-conjugation Sulfur provides moderate conjugation
Potential Applications Catalysis, optoelectronics Pharmaceutical intermediates (e.g., kinase inhibitors)

Research Findings :

  • The methoxyphenyl group in the benzothiophene analog may improve binding affinity in protein targets due to hydrophobic interactions, as seen in kinase inhibitor studies .

2-Bromo-1-benzoselenophene-3-carbaldehyde

Key Differences :

  • Substituent Positions : Bromine at position 2 (vs. 3) and a carbaldehyde group at position 3 (vs. carboxamide at 2).
  • Reactivity : The aldehyde group is more electrophilic than carboxamide, making it reactive toward nucleophiles (e.g., in Schiff base formation).
Property This compound 2-Bromo-1-benzoselenophene-3-carbaldehyde
Molecular Formula C₉H₆BrNOSe C₉H₅BrOSe
Functional Groups Bromine (C3), carboxamide (C2) Bromine (C2), aldehyde (C3)
Melting Point Not reported Not reported (CAS 26526-30-7)
Synthetic Utility Stable H-bonding motifs Precursor for heterocyclic expansions

Research Findings :

  • The aldehyde derivative (CAS 26526-30-7) is used in synthesizing selenophene-based polymers, where its reactivity facilitates crosslinking .

3-Bromo-1-selena-1H-indene-2-carbaldehyde

Key Differences :

  • Core Structure: A fused indene-selenophene system (vs. benzoselenophene).
  • Substituents : Bromine at position 3 and aldehyde at position 2, analogous to the target compound but with a fused ring system.
Property This compound 3-Bromo-1-selena-1H-indene-2-carbaldehyde
Molecular Formula C₉H₆BrNOSe C₉H₅BrOSe
Structural Complexity Single aromatic ring Fused bicyclic system
Applications Drug design Organic semiconductor precursors

Research Findings :

  • The fused indene-selenophene structure (CAS 26581-53-3) exhibits redshifted absorption spectra, suggesting utility in optoelectronic materials .

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